Cas no 4360-63-8 (2-Bromomethyl-1,3-dioxolane)
2-Bromomethyl-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(Bromomethyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde Ethylene Acetal
- tert-Butyl 2-bromoisobutyrate
- 1,3-Dioxolane, 2-(bromomethyl)-
- CKIIJIDEWWXQEA-UHFFFAOYSA-N
- (1,3-Dioxolan-2-yl)methyl bromide
- Bromoacetaldehyde diethyl acetall
- bromomethyl dioxolane
- 2-bromomethyl-1,3-dioxolan
- KSC495Q7B
- 2-Bromomethyl-1, 3-dioxolane
- 2-bromomethyl-[1,3]dioxolane
- CKIIJIDEWWXQEA
- CKIIJIDEWWXQEA-UHFFFAOYSA-
- (1,3-dioxolan-
- AKOS005216542
- NS00031353
- FT-0611577
- F2190-0187
- SY013531
- EINECS 224-443-6
- O10502
- B1152
- DTXSID1063431
- AMY39416
- InChI=1/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
- (1,3-dioxolan-2-yl)methylbromide
- CS-W021428
- MFCD00003214
- SCHEMBL169073
- EN300-77092
- 4360-63-8
- 2-Bromomethyl-1,3-dioxolane, 96%
- AS-17571
- W-106221
- A826339
- 2-Bromomethyl-1,3-dioxolane,98%
- DB-051117
- STL370326
- 2-(2-Bromomethyl)-1,3-dioxolane; 2-Bromomethyldioxolane; Bromoacetaldehyde Ethylene Acetal; Bromoacetaldehyde Ethylene Glycol Acetal; Bromoacetaldehyde Ethylene Ketal
- BBL027424
-
- MDL: MFCD00003214
- Inchi: 1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
- InChI Key: CKIIJIDEWWXQEA-UHFFFAOYSA-N
- SMILES: BrCC1OCCO1
- BRN: 103309
Computed Properties
- Exact Mass: 165.96300
- Monoisotopic Mass: 165.962942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.613 g/mL at 25 °C(lit.)
- Boiling Point: 175°C(lit.)
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.482(lit.)
- Water Partition Coefficient: Immiscible with water.
- PSA: 18.46000
- LogP: 0.75420
- Solubility: Uncertain
- Sensitiveness: Moisture Sensitive
2-Bromomethyl-1,3-dioxolane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
2-Bromomethyl-1,3-dioxolane Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromomethyl-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077359-1g |
2-Bromomethyl-1,3-dioxolane |
4360-63-8 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077359-10g |
2-Bromomethyl-1,3-dioxolane |
4360-63-8 | 95% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077359-25g |
2-Bromomethyl-1,3-dioxolane |
4360-63-8 | 95% | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 077359-100g |
2-Bromomethyl-1,3-dioxolane |
4360-63-8 | 95% | 100g |
£37.00 | 2022-03-01 | |
| Chemenu | CM196128-500g |
2-(Bromomethyl)-1,3-dioxolane |
4360-63-8 | 98% | 500g |
$176 | 2021-08-05 | |
| TRC | B688710-5g |
2-(Bromomethyl)-1,3-dioxolane |
4360-63-8 | 5g |
$ 52.00 | 2023-09-08 | ||
| TRC | B688710-25g |
2-(Bromomethyl)-1,3-dioxolane |
4360-63-8 | 25g |
$ 64.00 | 2023-04-18 | ||
| TRC | B688710-50g |
2-(Bromomethyl)-1,3-dioxolane |
4360-63-8 | 50g |
$ 80.00 | 2022-06-06 | ||
| TRC | B688710-100g |
2-(Bromomethyl)-1,3-dioxolane |
4360-63-8 | 100g |
$ 150.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824345-500g |
2-Bromomethyl-1,3-dioxolane |
4360-63-8 | 97% | 500g |
972.00 | 2021-05-17 |
2-Bromomethyl-1,3-dioxolane Suppliers
2-Bromomethyl-1,3-dioxolane Related Literature
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Gillian L. Barclay,Béatrice Quiclet-Sire,Graciela Sanchez-Jimenez,Samir Z. Zard Org. Biomol. Chem. 2005 3 823
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Gillian L. Barclay,Béatrice Quiclet-Sire,Graciela Sanchez-Jimenez,Samir Z. Zard Org. Biomol. Chem. 2005 3 823
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3. Heterodiene cycloadditions of C 2 symmetric 4,5-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enoneTimothy W. Wallace,Ian Wardell,Ke-Dong Li,Peter Leeming,Alan D. Redhouse,S. Richard Challand 2 symmetric 45-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enone. Timothy W. Wallace Ian Wardell Ke-Dong Li Peter Leeming Alan D. Redhouse S. Richard Challand J. Chem. Soc. Perkin Trans. 1 1995 2293
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Jaimeen D. Majmudar,Amanda Morrison-Logue,Jiao Song,Christine A. Hrycyna,Richard A. Gibbs Med. Chem. Commun. 2012 3 1125
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Craig Fraser,Neil O. Carragher,Asier Unciti-Broceta Med. Chem. Commun. 2016 7 471
Additional information on 2-Bromomethyl-1,3-dioxolane
2-Bromomethyl-1,3-Dioxolane: A Comprehensive Overview
2-Bromomethyl-1,3-dioxolane, also known by its CAS number CAS No. 4360-63-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a brominated derivative of 1,3-dioxolane, a cyclic ether commonly used as a protecting group in organic synthesis. The presence of the bromine atom at the methyl position introduces unique reactivity and functional properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The structure of 2-bromomethyl-1,3-dioxolane consists of a five-membered ring comprising two oxygen atoms and three carbon atoms. The bromine atom is attached to the methyl group at the second position of the ring, which plays a crucial role in determining its chemical behavior. This compound is synthesized through various methods, including the bromination of 1,3-dioxolane derivatives or through nucleophilic substitution reactions involving appropriate alkyl halides.
Recent studies have highlighted the importance of 2-bromomethyl-1,3-dioxolane in the development of novel drug delivery systems. Researchers have explored its ability to act as a biodegradable linker in polymer-based drug delivery platforms. The bromine atom serves as a reactive site for subsequent modifications, enabling the incorporation of bioactive molecules into the polymer backbone. This approach has shown promise in improving drug stability and targeted delivery, making it a subject of interest in pharmaceutical research.
In addition to its role in drug delivery, 2-bromomethyl-1,3-dioxolane has been utilized in the synthesis of advanced materials such as stimuli-responsive polymers. These materials exhibit properties that change in response to external stimuli like temperature or pH, finding applications in sensors and smart packaging systems. The incorporation of this compound into polymer networks enhances their mechanical and thermal properties, contributing to their performance under diverse conditions.
The synthesis of 2-bromomethyl-1,3-dioxolane has been optimized through green chemistry approaches to minimize environmental impact. For instance, researchers have developed catalytic methods using transition metal catalysts that reduce reaction times and hazardous byproducts. These advancements align with global efforts to promote sustainable chemical practices and reduce ecological footprints.
The reactivity of 2-bromomethyl-1,3-dioxolane is primarily governed by the electron-withdrawing effect of the bromine atom. This effect facilitates nucleophilic substitution reactions at the methyl carbon, making it an ideal substrate for various organic transformations. Recent studies have demonstrated its utility in click chemistry reactions, where it serves as a precursor for forming covalent bonds with other functional groups under mild conditions.
In terms of applications beyond traditional chemistry fields, 2-bromomethyl-1,3-dioxolane has found niche uses in materials science and biotechnology. Its ability to undergo controlled degradation under physiological conditions makes it suitable for biomedical applications such as tissue engineering scaffolds and biodegradable implants. These applications leverage its structural integrity and biocompatibility to enhance therapeutic outcomes.
The study of CAS No. 4360-63-8 continues to evolve with advancements in analytical techniques and computational modeling. Researchers are increasingly employing machine learning algorithms to predict its reactivity and optimize synthetic pathways. Such innovations are expected to further expand its utility across diverse industries while ensuring safety and efficiency.
In conclusion, 2-bromomethyl-1,3-dioxolane, identified by its CAS number CAS No. 4360-63-8, stands out as a critical intermediate in modern chemical synthesis. Its unique properties and versatile reactivity make it indispensable across pharmaceuticals, materials science, and advanced manufacturing sectors. As research progresses and new applications emerge, this compound will undoubtedly continue to play a pivotal role in driving innovation within these fields.
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